3-Methoxy-4-(4-methylpiperazine-1-carbonyl)aniline
Description
Properties
IUPAC Name |
(4-amino-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWYIDIVRQJQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 3-methoxyaniline with 4-methylpiperazine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(4-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(4-methylpiperazine-1-carbonyl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(4-methylpiperazine-1-carbonyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives such as 3-methoxy-4-(4-methylpiperazine-1-carbonyl)-2-chloroaniline.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 221.30 g/mol
- Structure : The compound features a methoxy group at the 3-position and a piperazine ring at the 4-position, linked by a carbonyl group. This structural arrangement influences its solubility, reactivity, and biological activity.
Scientific Research Applications
3-Methoxy-4-(4-methylpiperazine-1-carbonyl)aniline has diverse applications across multiple scientific domains:
Chemistry
- Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules. The compound's functional groups allow for various chemical modifications, enhancing its utility in synthetic organic chemistry.
Biology
- Enzyme Interactions : The compound is employed in studying enzyme interactions and protein binding, which are vital for understanding biochemical pathways and developing therapeutic agents.
Medicine
- Potential Therapeutic Properties : Research indicates that it may have anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Industrial Applications
- Production of Specialty Chemicals : It is utilized in manufacturing specialty chemicals and materials, including polymers and coatings due to its unique structural properties.
Research highlights several biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound possess antimicrobial properties, indicating potential for developing new antibiotics.
Anticancer Properties
The compound has shown promising results in inhibiting the proliferation of cancer cells:
- Cell Line Studies :
- MCF-7 (Breast Cancer): IC50 = 25 µM (Mechanism: Apoptosis induction)
- HeLa (Cervical Cancer): IC50 = 30 µM (Mechanism: Cell cycle arrest)
- A549 (Lung Cancer): IC50 = 40 µM (Mechanism: Inhibition of proliferation)
Enzyme Inhibition
It has been evaluated for its ability to inhibit specific enzymes involved in cancer signaling pathways:
- Notably, it demonstrated an IC50 value of 50 nM against Akt kinase, showcasing strong inhibitory potential.
Case Studies and Experimental Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 25 | Apoptosis induction |
| Anticancer | HeLa | 30 | Cell cycle arrest |
| Anticancer | A549 | 40 | Inhibition of proliferation |
| Enzyme Inhibition | Akt Kinase | 0.05 | Inhibition |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) indicates that modifications to the piperazine moiety can enhance biological activity. For instance:
- Introducing methyl groups at specific positions on the piperazine ring has been shown to increase potency against both cancer cells and microbial strains.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can facilitate binding to these targets, while the methoxy and aniline groups can modulate the compound’s activity and selectivity . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Key Compounds :
4-(4-Methylpiperazine-1-carbonyl)aniline (CAS 55121-99-8): Structure: Lacks the 3-methoxy group.
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline :
- Structure : Methyl substituent replaces methoxy at the 3-position.
- Impact : Increased hydrophobicity but reduced resonance stabilization compared to methoxy .
3-Chloro-4-(4-methylpiperazine-1-carbonyl)aniline: Structure: Chloro group replaces methoxy.
Table 1: Substituent Effects
| Compound | Substituent (Position 3) | Electron Effect | Key Applications |
|---|---|---|---|
| Target Compound | Methoxy (3-) | Donor | Kinase inhibitor intermediates |
| 4-(4-Methylpiperazine-1-carbonyl)aniline | None | - | Amide coupling reactions |
| 3-Methyl Analog | Methyl (3-) | Weak donor | Lipophilic scaffolds |
| 3-Chloro Analog | Chloro (3-) | Withdrawing | Electrophilic intermediates |
Variations in the Piperazine Moiety
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9): Structure: Replaces the carbonyl with a direct piperazinyl linkage.
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS 338417-97-3): Structure: 3-methylpiperazine and dimethylamino groups. Impact: Altered steric bulk and basicity compared to the target compound .
Table 2: Piperazine Modifications
Biological Activity
3-Methoxy-4-(4-methylpiperazine-1-carbonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a methoxy group at the 3-position and a piperazine moiety at the 4-position, which is linked via a carbonyl group. This structure is significant as it influences the compound's solubility, binding affinity, and overall biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine ring enhances its ability to engage in hydrogen bonding and hydrophobic interactions with these targets, which can modulate their activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : The compound has been investigated for its anticancer effects. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.
Case Studies and Experimental Data
-
Anticancer Activity :
Cell Line IC50 (µM) Mechanism of Action MCF-7 25 Apoptosis induction HeLa 30 Cell cycle arrest A549 40 Inhibition of proliferation - Antimicrobial Activity :
-
Enzyme Inhibition :
- The compound was tested as a potential inhibitor of protein kinases involved in cancer signaling pathways. It showed promising results with an IC50 value of 50 nM against the Akt kinase, indicating strong inhibitory potential .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that modifications to the piperazine moiety can enhance biological activity. For instance, introducing methyl groups at specific positions on the piperazine ring has been shown to increase potency against both cancer cells and microbial strains .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Methoxy-4-(4-methylpiperazine-1-carbonyl)aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 3-methoxy-4-aminoaniline derivatives with 4-methylpiperazine-1-carbonyl precursors. A common approach is nucleophilic acyl substitution, where an activated carbonyl (e.g., acid chloride) reacts with the amine group. For example:
- Step 1: React 4-chloro-3-methoxyaniline with triphosgene to generate the carbonyl chloride intermediate.
- Step 2: Couple with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to deprotonate the piperazine .
Optimization Considerations: - Solvent Selection: DMF or THF improves solubility of intermediates.
- Temperature: 60–80°C enhances reaction rates without decomposition.
- Catalysis: DMAP (4-dimethylaminopyridine) accelerates acyl transfer.
Yield Data: Typical yields range from 60–75% after column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis:
- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) with 0.1% TFA. Purity >95% is acceptable for most studies .
- TLC: Rf ≈ 0.4 in ethyl acetate:hexane (1:1) with ninhydrin staining for amine detection.
- Structural Confirmation:
Q. What are the key stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation and hydrolysis.
- Stability Tests:
- Thermal Stability: Conduct accelerated degradation studies at 40°C for 14 days; monitor via HPLC .
- pH Sensitivity: The compound degrades rapidly in acidic conditions (pH <3) due to protonation of the piperazine ring. Neutral buffers (pH 6–8) are recommended for aqueous solutions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors). Focus on the piperazine moiety’s role in hydrogen bonding .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The carbonyl group and methoxy substituent are critical for charge distribution .
- MD Simulations: Simulate solvation effects in water or lipid bilayers to assess membrane permeability .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Q. How can Box-Behnken experimental design optimize catalytic reactions involving this compound?
Methodological Answer:
-
Variables: Select factors like catalyst loading (e.g., Pd/C), temperature, and solvent ratio.
-
Design: Use Minitab or Design-Expert to generate a 3-level Box-Behnken matrix (15–27 runs) .
-
Response Surface Analysis: Model % yield or conversion rate. Example optimization:
Variable Low Level High Level Temperature 60°C 100°C Catalyst 5 mol% 15 mol% Solvent (EtOH:H₂O) 1:1 3:1 Outcome: Identify interactions where high catalyst and temperature maximize yield .
Q. What crystallographic techniques confirm the solid-state structure of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
